molecular formula C8H9N3O B1268574 5-Amino-2-(hydroxymethyl)benzimidazole CAS No. 3411-71-0

5-Amino-2-(hydroxymethyl)benzimidazole

Cat. No.: B1268574
CAS No.: 3411-71-0
M. Wt: 163.18 g/mol
InChI Key: AVKZEQGMZMYWRR-UHFFFAOYSA-N
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Description

5-Amino-2-(hydroxymethyl)benzimidazole is a heterocyclic compound that features a benzimidazole core structure Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Biochemical Analysis

Biochemical Properties

(5-Amino-1H-benzo[d]imidazol-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, (5-Amino-1H-benzo[d]imidazol-2-yl)methanol can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic effects and its role in cellular processes .

Cellular Effects

The effects of (5-Amino-1H-benzo[d]imidazol-2-yl)methanol on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, (5-Amino-1H-benzo[d]imidazol-2-yl)methanol can modulate the activity of key signaling molecules, leading to changes in downstream signaling events. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism can lead to changes in energy production and utilization, highlighting its potential as a metabolic regulator .

Molecular Mechanism

The molecular mechanism of action of (5-Amino-1H-benzo[d]imidazol-2-yl)methanol involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, (5-Amino-1H-benzo[d]imidazol-2-yl)methanol has been shown to inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-Amino-1H-benzo[d]imidazol-2-yl)methanol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation. Long-term studies have shown that (5-Amino-1H-benzo[d]imidazol-2-yl)methanol can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of (5-Amino-1H-benzo[d]imidazol-2-yl)methanol vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, (5-Amino-1H-benzo[d]imidazol-2-yl)methanol can exhibit toxic or adverse effects, including cellular damage and impaired organ function. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks .

Metabolic Pathways

(5-Amino-1H-benzo[d]imidazol-2-yl)methanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, (5-Amino-1H-benzo[d]imidazol-2-yl)methanol has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in altered energy production and utilization. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of (5-Amino-1H-benzo[d]imidazol-2-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Additionally, (5-Amino-1H-benzo[d]imidazol-2-yl)methanol can bind to certain proteins, facilitating its distribution and accumulation in specific cellular compartments. These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and its effects on cellular function .

Subcellular Localization

The subcellular localization of (5-Amino-1H-benzo[d]imidazol-2-yl)methanol plays a critical role in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Once localized, (5-Amino-1H-benzo[d]imidazol-2-yl)methanol can exert its effects on various cellular processes, including gene expression, energy production, and protein synthesis. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(hydroxymethyl)benzimidazole typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde under acidic or basic conditions. One common method involves the reaction of o-phenylenediamine with formaldehyde in the presence of an acid catalyst to yield the desired product .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often employs continuous flow reactors to ensure high efficiency and yield. The use of catalysts such as sulfuric acid or phosphoric acid is common in these processes .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(hydroxymethyl)benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and various substituted benzimidazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Amino-2-(hydroxymethyl)benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-(hydroxymethyl)benzimidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (1H-benzo[d]imidazol-2-yl)methanol
  • (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol
  • (5-Methyl-1H-benzo[d]imidazol-2-yl)methanol

Uniqueness

5-Amino-2-(hydroxymethyl)benzimidazole is unique due to the presence of both amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(6-amino-1H-benzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKZEQGMZMYWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10951978
Record name (6-Amino-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294656-36-3
Record name (6-Amino-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

(6-Nitro-1H-benzoimidazol-2-yl)-methanol (1.00 g, 5.18 mmol) was dissolved in methanol (50.0 mL) and 3.00 M hydrogen chloride in methanol (8.63 mL, 25.9 mmol). 10% Palladium on Carbon (50% wet) (55.1 mg, 0.0259 mmol) was added and the reaction was hydrogenated at 40 psi. for 3 hours. The reaction was then filtered through celite to remove the catalyst and then concentrated under reduced pressure to obtain (6-Amino-1H-benzoimidazol-2-yl)-methanol; dihydrochloride as a brown foam (1.13 g, 92%). Product is used without further purification.
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